molecular formula C12H15N B1622650 4-Phenylcyclohex-3-en-1-amine CAS No. 51171-82-5

4-Phenylcyclohex-3-en-1-amine

Cat. No.: B1622650
CAS No.: 51171-82-5
M. Wt: 173.25 g/mol
InChI Key: FNYUULMCDRLBIY-UHFFFAOYSA-N
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Description

4-Phenylcyclohex-3-en-1-amine: is a chemical compound that belongs to the class of cyclohexene amines. It is characterized by a cyclohexene ring substituted with a phenyl group and an amine group. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylcyclohex-3-en-1-amine typically involves the following steps:

    Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

    Phenyl Substitution: The cyclohexene is then subjected to a Friedel-Crafts alkylation reaction with benzene to introduce the phenyl group.

    Amine Introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and catalytic hydrogenation processes .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohex-3-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclohexylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of phenylcyclohexanone.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Phenylcyclohex-3-en-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as an antidepressant and antipsychotic agent.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Phenylcyclohex-3-en-1-amine involves its interaction with specific molecular targets. The amine group allows it to act as a ligand, binding to receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, in medicinal applications, it may interact with neurotransmitter receptors, influencing mood and behavior .

Comparison with Similar Compounds

    Cyclohexylamine: Lacks the phenyl group, resulting in different chemical properties and applications.

    Phenylcyclohexane: Lacks the amine group, making it less reactive in certain chemical reactions.

    Cyclohexenylamine: Similar structure but without the phenyl substitution.

Uniqueness: Its structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-phenylcyclohex-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,12H,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUULMCDRLBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965445
Record name 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51171-82-5
Record name 3-Cyclohexen-1-ylamine, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051171825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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